molecular formula C12H9NOS B12670264 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde CAS No. 61856-49-3

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde

Cat. No.: B12670264
CAS No.: 61856-49-3
M. Wt: 215.27 g/mol
InChI Key: HWIVIFYITAJUPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted aldehyde with a thioamide derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-1-phenyl-2-thioxo-3-pyridinecarbaldehyde
  • 3-Pyridinecarboxaldehyde, 1,2-dihydro-1-phenyl-2-thioxo

Uniqueness

1,2-Dihydro-1-phenyl-2-thioxonicotinaldehyde is unique due to its specific structural features, such as the presence of both a thioxo group and a phenyl ring.

Properties

CAS No.

61856-49-3

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

1-phenyl-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H

InChI Key

HWIVIFYITAJUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)C=O

Origin of Product

United States

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